molecular formula C19H15ClN4O5S2 B2939970 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868976-83-4

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2939970
CAS RN: 868976-83-4
M. Wt: 478.92
InChI Key: YGAITRFYXXJGGL-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15ClN4O5S2 and its molecular weight is 478.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

Researchers have developed novel synthesis methods for derivatives related to the compound of interest, focusing on efficient and convenient approaches. For instance, Yu et al. (2014) described the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives using carbodiimide condensation, highlighting a fast and convenient method for preparing such compounds (Yu et al., 2014).

Biological Activities

Several studies have evaluated the biological activities of compounds structurally similar to the one of interest. L. Yurttaş et al. (2015) synthesized and screened N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity against a range of human tumor cell lines, finding notable anticancer activity in some derivatives (Yurttaş et al., 2015). Additionally, N. Rezki (2016) reported on the antibacterial evaluation of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, demonstrating promising antimicrobial activities against several bacterial strains (Rezki, 2016).

Heterocyclic Synthesis

The utility of thioureido-acetamides as starting materials for synthesizing various heterocycles through one-pot cascade reactions has been explored, offering efficient routes to important heterocycles with excellent atom economy (Schmeyers & Kaupp, 2002).

Structural Analysis

Boechat et al. (2011) conducted structural analyses on compounds with the N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamide structure, revealing insights into their molecular configurations and intermolecular interactions (Boechat et al., 2011).

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S2/c20-11-1-4-13(5-2-11)27-8-16(25)22-18-23-24-19(31-18)30-9-17(26)21-12-3-6-14-15(7-12)29-10-28-14/h1-7H,8-10H2,(H,21,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAITRFYXXJGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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